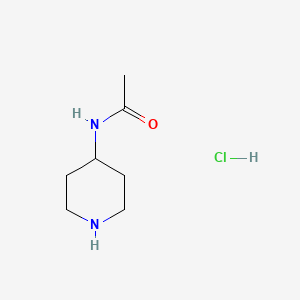

N-(piperidin-4-yl)acetamide hydrochloride

Description

Significance of Piperidine-Based Acetamide (B32628) Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.govresearchgate.netijnrd.org Its prevalence is due to several key features: the piperidine scaffold is metabolically stable and its saturated, non-planar structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets like proteins and enzymes. researchgate.netresearchgate.net The introduction of chiral centers to the piperidine scaffold can further enhance binding adaptability and influence a molecule's pharmacokinetics and efficacy. researchgate.net

When combined with an acetamide functional group, the resulting piperidine-based acetamide scaffold becomes a particularly valuable pharmacophore. The acetamide moiety (-NHC(O)CH₃) can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within protein binding sites. nih.govnih.gov This combined scaffold is found in molecules targeting a wide array of diseases. Piperidine derivatives have been investigated for numerous pharmacological activities, including anticancer, antiviral, anti-inflammatory, analgesic, and antipsychotic properties. researchgate.netijnrd.orgdut.ac.za For instance, derivatives have been designed as HIV-1 protease inhibitors, where the piperidine ring is introduced as a P2-ligand to promote favorable interactions with the enzyme's active site. nih.gov

Historical Context of N-(piperidin-4-yl) Derivatives in Drug Discovery

The journey of piperidine derivatives in drug discovery is rich and extensive, with the piperidine nucleus being recognized early on as a cornerstone in the development of therapeutic agents. researchgate.netijnrd.org Initially identified in natural products like the piperine (B192125) from black pepper, the piperidine ring was soon adopted by medicinal chemists for the synthesis of new drugs. ijnrd.org

In the 20th century, the development of N-substituted piperidine derivatives led to significant breakthroughs. A notable area of development was in the field of opioid receptor antagonists, where N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were identified as a novel class of pure antagonists. wustl.edu This line of research eventually led to the commercialization of drugs like alvimopan. wustl.edu

The 4-substituted-4-aminopiperidine motif, the core of N-(piperidin-4-yl)acetamide, gained prominence as a crucial structural element in bioactive compounds. nih.gov Researchers discovered its utility as a key building block for a variety of therapeutic candidates. A significant application was in the development of HIV-1 entry inhibitors, specifically CCR5 receptor antagonists. nih.gov The synthesis of these complex molecules was made more efficient by using pre-formed 4-aminopiperidine (B84694) derivatives, demonstrating the value of this substructure in convergent synthetic strategies. nih.gov The N-benzyl piperidine motif, a related structure, is also frequently used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. researchgate.net

Current Research Trajectory of N-(piperidin-4-yl)acetamide Hydrochloride as a Privileged Structure

In modern medicinal chemistry, certain molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme are termed "privileged structures." The piperidine scaffold, and specifically derivatives like phenyl(piperidin-4-yl)methanone, are considered privileged due to their presence in a multitude of bioactive agents across different therapeutic areas. nih.govnih.gov

This compound functions as a key component of this privileged class, not typically as a final drug product, but as a critical and versatile building block. Its primary role in current research is as a readily available starting material or intermediate for the synthesis of more elaborate molecules. nih.gov An efficient and convenient method for synthesizing 4-substituted-4-aminopiperidine derivatives, for which this compound is a prime example, utilizes isonipecotate as a starting material in a process involving a Curtius rearrangement. nih.gov

This compound and its close relatives are instrumental in the synthesis of various target molecules. For example, research into novel HIV-1 reverse transcriptase inhibitors has involved the design of piperidin-4-yl-aminopyrimidine derivatives. nih.gov Furthermore, it serves as a precursor in the synthesis of fentanyl analogs and other opioid analgesics, where the core piperidine structure is essential for activity. lgcstandards.comgoogle.com The utility of this compound as a synthetic intermediate allows researchers to efficiently construct libraries of related compounds for pharmacological screening, accelerating the discovery of new potential therapeutics. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Name | This compound | cymitquimica.com |

| Synonyms | 4-acetylaminopiperidine hydrochloride, N-(4-piperidyl)acetamide Hydrochloride | cymitquimica.com |

| CAS Number | 255050-97-6 | synquestlabs.com |

| Molecular Formula | C₇H₁₅ClN₂O | cymitquimica.comsynquestlabs.com |

| Molecular Weight | 178.66 g/mol | cymitquimica.com |

| Purity | ≥97% | cymitquimica.comsynquestlabs.com |

Properties

CAS No. |

85508-31-2 |

|---|---|

Molecular Formula |

C7H16Cl2N2O |

Molecular Weight |

215.12 g/mol |

IUPAC Name |

N-piperidin-4-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |

InChI Key |

PWEOCMSJZDEYMW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCNCC1.Cl |

Canonical SMILES |

CC(=O)NC1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Piperidin 4 Yl Acetamide Hydrochloride

Established Synthetic Routes to N-(piperidin-4-yl)acetamide Hydrochloride

The preparation of this compound can be achieved through various synthetic pathways, which can be broadly categorized into multi-step sequences and more streamlined one-pot strategies.

Multi-step synthesis is the most common approach, offering a high degree of control over each chemical transformation and facilitating the purification of intermediates. A prevalent strategy begins with an N-protected 4-piperidone (B1582916) derivative, which serves as a versatile starting material. dtic.milbeilstein-journals.org

A typical multi-step sequence involves:

Reductive Amination: An N-protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone, undergoes reductive amination to introduce the amino group at the 4-position. dtic.milgoogle.com This reaction is often carried out with ammonia (B1221849) or an ammonia source and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or through catalytic hydrogenation. dtic.milmdpi.com

N-Acetylation: The resulting N-protected 4-aminopiperidine (B84694) intermediate is then acetylated. This amide bond formation is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. mdpi.comfishersci.co.uk

Deprotection: The nitrogen protecting group (e.g., Boc or Benzyl) is removed from the piperidine (B6355638) ring. The Boc group is commonly cleaved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. dtic.milbeilstein-journals.org

Salt Formation: The final free base, N-(piperidin-4-yl)acetamide, is converted to its hydrochloride salt by treatment with hydrochloric acid in a solvent such as diethyl ether or isopropanol, which facilitates precipitation of the pure product. mdpi.com

This stepwise approach, while longer, allows for the isolation and characterization of intermediates, ensuring high purity of the final compound. A representative scheme starting from N-Boc-4-piperidone is illustrated below.

| Step | Reaction | Reagents & Conditions | Intermediate Product |

| 1 | Reductive Amination | N-Boc-4-piperidone, NH₃ source, Sodium triacetoxyborohydride (STAB), Dichloromethane (B109758) (DCM) | tert-butyl 4-aminopiperidine-1-carboxylate |

| 2 | N-Acetylation | Acetyl chloride, Triethylamine (B128534) (TEA), Dichloromethane (DCM) | tert-butyl 4-acetamidopiperidine-1-carboxylate |

| 3 | Deprotection (Boc) | 4M HCl in Dioxane | N-(piperidin-4-yl)acetamide |

| 4 | Salt Formation | HCl in Diethyl Ether/Isopropanol | This compound |

This table presents a generalized multi-step synthesis pathway based on common organic chemistry principles and published routes for analogous compounds. dtic.mil

One-pot syntheses aim to improve efficiency by reducing the number of separate reaction and purification steps. These strategies involve conducting multiple transformations in a single reaction vessel. For piperidine derivatives, methods that integrate amide activation, reduction, and intramolecular cyclization in a one-pot reaction have been developed. mdpi.com While a specific one-pot synthesis for this compound is not extensively documented, related strategies for similar structures exist. For example, fentanyl has been synthesized using successive one-pot reactions. scite.ai Such an approach for the target compound could theoretically involve the simultaneous or sequential addition of reagents for reductive amination and acetylation to a 4-piperidone precursor, followed by a final deprotection and salt formation step in the same pot, although this would require careful optimization to avoid side reactions.

Precursors and Reagents in this compound Synthesis

4-Piperidone and its derivatives are fundamental building blocks in the synthesis of many piperidine-containing compounds, including N-(piperidin-4-yl)acetamide. wikipedia.orgdtic.mil The ketone functional group at the 4-position is the key site for introducing the amine functionality via reductive amination. mdpi.comresearchgate.net

To prevent unwanted side reactions at the piperidine nitrogen, N-protected derivatives are frequently employed. The choice of the protecting group is crucial as it must be stable during the initial reaction steps and easily removable at a later stage.

| 4-Piperidone Precursor | Protecting Group | Key Features & Applications |

| 4-Piperidone Hydrochloride | None (as hydrochloride salt) | Used in syntheses where the piperidine nitrogen is functionalized in the first step. diva-portal.org |

| N-Boc-4-piperidone | tert-butyloxycarbonyl (Boc) | Widely used due to its stability and ease of removal under acidic conditions that are often compatible with the final product. dtic.milbeilstein-journals.org |

| N-Benzyl-4-piperidone | Benzyl (Bn) | A robust protecting group, typically removed by catalytic hydrogenation, which can sometimes be performed concurrently with other reductions in the synthetic sequence. google.com |

The formation of the amide bond is a crucial step in the synthesis, converting the 4-aminopiperidine intermediate into the desired acetamide (B32628). This transformation is an N-acetylation reaction. wikipedia.org The most common and straightforward method involves the acylation of the amine with a reactive acetic acid derivative. fishersci.co.uk

Acetyl Chloride and Acetic Anhydride: These are the most frequently used acetylation agents due to their high reactivity. nih.gov The reaction is typically exothermic and proceeds rapidly at room temperature. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid or acetic acid byproduct, driving the reaction to completion. fishersci.co.uk

Other Coupling Reagents: While less common for a simple acetylation, standard peptide coupling reagents like carbodiimides (e.g., DCC, EDC) in conjunction with acetic acid can also be used to form the amide bond. fishersci.co.uk These methods are milder but involve more complex and expensive reagents.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction parameters is key to maximizing the yield and purity of the final product while minimizing waste and cost.

Key areas for optimization include:

Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for both reductive amination and acylation steps as they effectively dissolve the reactants without interfering with the reaction. fishersci.co.uk

Reducing Agent for Reductive Amination: Sodium triacetoxyborohydride (STAB) is often preferred over other reducing agents like sodium cyanoborohydride because it is less toxic and the reaction can be carried out under milder, non-acidic conditions. mdpi.com

Base for Acetylation: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are effective at scavenging the acid byproduct without competing in the acylation reaction. dtic.mil Using an excess of the base can help to ensure the reaction goes to completion.

Temperature Control: Acylation reactions with acetyl chloride can be highly exothermic. Performing the reaction at a reduced temperature (e.g., 0 °C) can help control the reaction rate and prevent the formation of impurities. researchgate.net

Purification Techniques: Achieving high purity often requires multiple purification steps. Column chromatography on silica (B1680970) gel is frequently used to purify intermediates, such as the N-Boc protected acetamide. The final hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or isopropanol/diethyl ether, which effectively removes residual impurities and provides a crystalline solid.

pH Control: During the work-up of reactions, careful control of pH is essential. For instance, after Boc deprotection with acid, the reaction mixture must be carefully basified to liberate the free amine before extraction. dtic.mil Similarly, during the work-up of the reductive amination, a basic wash is used to remove acidic components. dtic.mil

Solvent Effects in Amidation Reactions

The N-acylation of 4-aminopiperidine derivatives to form the corresponding acetamide is a fundamental transformation. The choice of solvent can profoundly impact reaction kinetics, yield, and purity by influencing reactant solubility, transition state stabilization, and work-up efficiency. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been traditionally used for amide coupling reactions, but their environmental and safety profiles have prompted the evaluation of alternative solvents. rsc.org

A study evaluating replacements for DCM and DMF in amidation reactions using common coupling reagents provides valuable insights. The research systematically tested a range of "greener" solvents against traditional ones in the coupling of a carboxylic acid and an amine. While not specific to this compound itself, the general findings are directly applicable. Solvents are assessed based on yield and reaction outcome.

Table 1: Evaluation of Alternative Solvents in a Model Amidation Reaction

| Solvent | Dielectric Constant (ε) | Yield (%) | Remarks |

|---|---|---|---|

| Common Solvents | |||

| Dichloromethane (DCM) | 8.93 | High | Effective but has safety/environmental concerns. rsc.org |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Good solvent but high boiling point and toxicity. rsc.org |

| Alternative Solvents | |||

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.97 | Good-High | A greener alternative to THF and DCM. rsc.org |

| Cyclopentyl methyl ether (CPME) | 4.7 | Moderate-High | Favorable environmental profile. rsc.org |

| Ethyl Acetate (B1210297) (EtOAc) | 6.02 | Good-High | Often a suitable replacement for DCM. rsc.org |

| Acetonitrile (B52724) (MeCN) | 37.5 | Good-High | Polar aprotic solvent, can also act as a reagent. nih.gov |

Data is generalized from findings on common amidation reactions and is intended to be illustrative of solvent effects.

Catalytic Approaches in Piperidine Derivatization

The N-acylation step in the synthesis of this compound is often an uncatalyzed reaction between an amine and a reactive acylating agent like acetyl chloride or acetic anhydride. However, for less reactive systems or to improve efficiency and selectivity, various catalytic methods have been developed for the N-acylation of amines. orientjchem.org

These catalytic approaches can offer milder reaction conditions, reduce the need for excess reagents, and be more environmentally benign. Catalysts for N-acylation can be broadly categorized as acidic or basic.

Lewis Acid Catalysis : A variety of Lewis acids, such as ZnCl₂, FeCl₃, and Al(OTf)₃, have been reported to catalyze N-acylation. orientjchem.org They function by activating the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Brønsted Acid Catalysis : Simple organic acids like acetic acid can catalyze the amidation of amines using esters (e.g., ethyl acetate) as the acyl source. This method avoids the use of more hazardous acylating agents. rsc.org

Heterogeneous Catalysis : Solid-supported catalysts offer advantages in terms of easy separation and reusability. For instance, alumina (B75360) has been effectively used as a catalyst for the N-acetylation of various amines in a continuous-flow system, using acetonitrile as the acetylating agent. nih.gov This approach is noted for its safety and efficiency. nih.gov

Catalyst-Free Conditions : Efficient N-acylation can also be achieved under catalyst-free conditions, particularly in water, which can promote the reaction between amines and acetic anhydride, offering a simple and green procedure. orientjchem.org

Table 2: Overview of Catalytic Systems for N-Acylation of Amines

| Catalyst System | Acylating Agent | Conditions | Advantages |

|---|---|---|---|

| Various Lewis Acids (e.g., FeCl₃) | Acetic Anhydride / Acetyl Chloride | Organic Solvent | High efficiency for diverse amines. orientjchem.org |

| Acetic Acid | Ethyl Acetate / Butyl Acetate | 80–120 °C | Uses less hazardous acylating agents. rsc.org |

| Alumina | Acetonitrile | Continuous-Flow, High Temp. | Sustainable, reusable catalyst, safe reagent. nih.gov |

These catalytic methods provide a versatile toolbox for the synthesis of N-acylpiperidines, allowing for the optimization of reaction conditions based on substrate scope, cost, and environmental impact.

Stereoselective Synthesis of this compound Analogues

The introduction of chirality into piperidine-containing molecules can significantly influence their pharmacological properties. researchgate.net Therefore, the development of stereoselective methods to synthesize analogues of this compound is a critical endeavor in drug discovery. Key strategies involve the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral piperidine derivatives.

One notable strategy employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. In this method, a domino Mannich–Michael reaction between a diene, an aldehyde, and the chiral arabinopyranosylamine auxiliary furnishes N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The sugar auxiliary effectively shields one face of the intermediate imine, directing the incoming nucleophile to the opposite face and thus controlling the stereochemistry of the newly formed chiral centers on the piperidine ring.

Subsequent chemical transformations of these piperidinone intermediates, such as conjugate additions or enolate alkylations, allow for the introduction of further diversity, leading to a range of stereochemically defined disubstituted piperidines. cdnsciencepub.com The auxiliary can then be cleaved to provide the final chiral piperidine product.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Numerous catalytic asymmetric methods have been developed for the synthesis of chiral piperidines. nih.gov

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This process couples pyridine-derived dihydropyridines with aryl or vinyl boronic acids. snnu.edu.cnacs.org The use of a chiral phosphine (B1218219) ligand in conjunction with the rhodium catalyst enables high enantioselectivity in the formation of the C-C bond, producing 3-substituted tetrahydropyridines which can be further reduced to the corresponding piperidines. snnu.edu.cnacs.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can be used to promote asymmetric aza-Diels-Alder reactions to construct the piperidine core with excellent stereocontrol. rsc.org This approach can create multiple contiguous stereocenters in a single step.

Chemo-enzymatic Methods: The combination of chemical synthesis and biocatalysis provides a sustainable route to chiral piperidines. For example, a chemo-enzymatic dearomatization of activated pyridines has been developed. nih.gov This process uses an oxidase enzyme to generate a dihydropyridine (B1217469) intermediate, which is then asymmetrically reduced by an engineered 'ene-iminium' reductase (EneIRED) to yield highly enantioenriched piperidines. nih.gov

Dynamic Kinetic Resolution: Another advanced catalytic method involves the dynamic kinetic resolution (DKR) of N-Boc-2-lithiopiperidine. nih.gov In this process, a racemic organolithium intermediate is enantioselectively trapped in a palladium-catalyzed Negishi coupling reaction. A chiral ligand facilitates the rapid interconversion of the organolithium enantiomers, allowing one to be preferentially converted to the desired product, resulting in high enantiomeric excess. nih.gov

Table 3: Comparison of Asymmetric Catalytic Methods for Chiral Piperidine Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Stereocontrol Element |

|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium Complex | C-C bond formation | Chiral Phosphine Ligand. snnu.edu.cnacs.org |

| Aza-Diels-Alder | Chiral Phosphoric Acid | C-C and C-N bond formation | Chiral Organocatalyst. rsc.org |

| Chemo-enzymatic Dearomatization | Ene-Iminium Reductase (Enzyme) | Conjugate Reduction | Enzyme's Chiral Active Site. nih.gov |

These stereoselective strategies provide robust pathways to chiral piperidine analogues, enabling detailed exploration of structure-activity relationships for new therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization of N Piperidin 4 Yl Acetamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A complete NMR analysis of N-(piperidin-4-yl)acetamide hydrochloride would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's connectivity and spatial arrangement.

High-Resolution ¹H NMR and ¹³C NMR Signal Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the acetamide (B32628) group. The proton on the nitrogen-bearing carbon of the piperidine ring (C4) would likely appear as a multiplet, integrating to one proton. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the other piperidine ring carbons (C3 and C5) would present as complex multiplets due to spin-spin coupling. The methyl protons of the acetamide group would be a sharp singlet, integrating to three protons, while the amide proton (NH) would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound are anticipated. The carbonyl carbon of the acetamide group would resonate at the downfield end of the spectrum. The carbons of the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by the nitrogen atom and the acetamide substituent. The methyl carbon of the acetamide group would be found at the upfield end of the spectrum.

A detailed, hypothetical assignment of the ¹H and ¹³C NMR signals is presented in the data tables below. These assignments are based on the analysis of structurally similar compounds and established chemical shift ranges.

Interactive ¹H NMR Data Table (Hypothetical)

| Protons | Multiplicity | Chemical Shift (ppm) | Integration |

| Piperidine H4 | Multiplet | ~3.8 - 4.0 | 1H |

| Piperidine H2, H6 | Multiplet | ~3.0 - 3.2 | 4H |

| Piperidine H3, H5 | Multiplet | ~1.8 - 2.0 | 4H |

| Acetamide CH₃ | Singlet | ~1.9 - 2.1 | 3H |

| Amide NH | Broad Singlet | ~7.5 - 8.0 | 1H |

Interactive ¹³C NMR Data Table (Hypothetical)

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl C=O | ~170 - 172 |

| Piperidine C4 | ~48 - 52 |

| Piperidine C2, C6 | ~42 - 45 |

| Piperidine C3, C5 | ~30 - 34 |

| Acetamide CH₃ | ~22 - 25 |

Two-Dimensional NMR Techniques (COSY, HMQC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the H4 proton and the H3/H5 protons of the piperidine ring, and between the H2/H6 protons and the H3/H5 protons, confirming the ring structure.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HSQC): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY correlations could help determine the preferred conformation of the piperidine ring and the orientation of the acetamide substituent. For instance, correlations between the acetamide protons and specific piperidine ring protons would indicate their spatial closeness.

Conformational Analysis via NMR Spectroscopy in Solution

The piperidine ring can adopt several conformations, with the chair form being the most stable. In the case of this compound, the acetamide group at the C4 position can be either in an axial or equatorial orientation. The coupling constants observed in the ¹H NMR spectrum, particularly the vicinal coupling constants (³J) between adjacent protons on the piperidine ring, can provide insight into the ring's conformation. A larger coupling constant between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons is a hallmark of a chair conformation. Variable temperature NMR studies could also be employed to investigate any conformational dynamics.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the compound. For this compound, the expected monoisotopic mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally determined value. A close match between the calculated and observed exact masses would provide strong evidence for the compound's elemental composition.

Interactive HRMS Data Table (Hypothetical)

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₇H₁₅N₂O]⁺ | 143.1184 | (To be determined) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the compound's structure.

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the amide bond could lead to the formation of an acetyl cation and a piperidin-4-amine fragment. Fragmentation within the piperidine ring itself could also occur, leading to the loss of small neutral molecules. A detailed analysis of the MS/MS spectrum would allow for the proposal of a fragmentation pathway, further confirming the structure of the compound. The fragmentation patterns of related fentanyl analogs often involve cleavages around the piperidine ring and the amide linkage, which would serve as a reference for interpreting the MS/MS data of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the pharmaceutical industry, offering unparalleled sensitivity and selectivity for purity assessment and the identification of trace-level impurities. For this compound, a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is typically employed.

Analysis is commonly performed on a UHPLC system equipped with a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. frontiersin.org Chromatographic separation is effectively achieved on a C18 reversed-phase column. frontiersin.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) with formic acid, and an organic solvent like acetonitrile (B52724) with formic acid. frontiersin.org This setup ensures efficient separation of the main compound from any potential impurities.

Purity assessment is conducted by quantifying the peak area of the parent compound relative to the total peak area of all detected components in the chromatogram. The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Impurity profiling is critical for understanding the synthesis process and ensuring the quality of the final compound. It involves the detection and identification of synthesis-related impurities, such as unreacted starting materials, by-products, or degradation products. nih.gov For this compound, potential impurities could include precursors or related substances formed during synthesis. nih.gov

Table 1: Representative UHPLC-MS/MS Parameters

| Parameter | Value |

| Chromatography System | ACQUITY UPLC® I-Class frontiersin.org |

| Mass Spectrometer | Xevo® TQ-S micro Triple Quadrupole frontiersin.org |

| Column | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm) frontiersin.org |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate frontiersin.org |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile frontiersin.org |

| Flow Rate | 0.35 mL/min frontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive frontiersin.org |

| Run Time | ~8 minutes frontiersin.org |

Table 2: Potential Impurity Profile

| Compound Name | Expected [M+H]⁺ (m/z) | Potential Origin |

| Piperidin-4-amine | 101.11 | Starting Material |

| N-(1-acetylpiperidin-4-yl)acetamide | 185.13 | Di-acetylation byproduct |

| Norfentanyl | 233.16 | Related substance lgcstandards.com |

| 4-Anilino-N-phenethylpiperidine (4-ANPP) | 295.22 | Related substance nih.govmzcloud.org |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular conformation, intermolecular interactions, and the absolute structure, which are critical for understanding the physicochemical properties of a pharmaceutical compound.

Crystal Structure Determination and Molecular Conformation in the Solid State

The crystal structure of this compound would be determined by single-crystal X-ray diffraction. This involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. While a specific published structure for this exact compound is not available in the reviewed literature, its expected conformation can be inferred from studies of similar molecules. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |

| Molecules per unit cell (Z) | 4 |

| Data Collection Temp. | 100 K |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions dictate the crystal packing and the formation of higher-order supramolecular assemblies. researchgate.netnih.gov

The primary hydrogen bond donors in the structure are the protonated secondary amine of the piperidinium (B107235) ring (N⁺-H) and the amide nitrogen (N-H). The key hydrogen bond acceptors are the chloride anion (Cl⁻) and the carbonyl oxygen (C=O) of the acetamide group. The chloride ion, being a strong acceptor, would be central to the hydrogen-bonding network. These interactions typically lead to the formation of well-defined motifs, such as chains or sheets. nih.govnih.gov For instance, N-H···O hydrogen bonds can link molecules into chains, which are then interconnected by N-H···Cl interactions, forming a complex three-dimensional architecture. researchgate.netnih.gov

Table 4: Potential Intermolecular Hydrogen Bonds

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Distance (D···A) |

| Piperidinium N⁺-H | Chloride Cl⁻ | Charge-assisted hydrogen bond | ~3.0 - 3.3 Å |

| Amide N-H | Carbonyl O | Conventional hydrogen bond | ~2.8 - 3.1 Å |

| Amide N-H | Chloride Cl⁻ | Conventional hydrogen bond | ~3.2 - 3.5 Å |

| Piperidinium N⁺-H | Carbonyl O | Charge-assisted hydrogen bond | ~2.7 - 3.0 Å |

Protonation State Verification in Crystalline Forms

The "hydrochloride" designation implies that the molecule is a salt, with the piperidine nitrogen being the site of protonation due to it being the most basic center in the molecule. X-ray crystallography provides direct evidence for this protonation state.

The location of the hydrogen atom on the piperidine nitrogen can be unambiguously determined from difference Fourier electron density maps generated during the crystal structure refinement process. nih.gov The presence of a significant electron density peak near the piperidine nitrogen confirms that it is protonated (N⁺-H). Furthermore, the bond lengths and angles within the piperidinium ring will be consistent with those of a protonated amine. The close association of a chloride anion with this N⁺-H group via a hydrogen bond provides further, definitive confirmation of the ionic nature of the crystal and the specific site of protonation. nih.gov

Derivatization Strategies and Structural Modification of N Piperidin 4 Yl Acetamide Hydrochloride

Modification of the Piperidine (B6355638) Ring System

The piperidine ring serves as a crucial anchor for molecular interactions, and its modification can significantly influence the pharmacological profile of the resulting compounds.

N-Substitution of the Piperidine Nitrogen

The secondary amine of the piperidine ring in N-(piperidin-4-yl)acetamide is a common site for derivatization. Alkylation, arylation, and acylation of this nitrogen atom introduce a wide array of substituents that can alter the compound's polarity, basicity, and steric bulk.

A general route for N-alkylation involves the reaction of 4-aminopiperidine (B84694) with an appropriate alkyl halide, followed by acetylation. For instance, N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride can be synthesized by alkylating 4-aminopiperidine with ethyl bromide, followed by acetylation with acetyl chloride. The resulting free base is then converted to the hydrochloride salt. vulcanchem.com

In the context of fentanyl-related compounds, the N-phenethyl group is a well-known substituent that contributes significantly to opioid receptor affinity. The synthesis of these analogs often starts with N-BOC-4-piperidinone, which undergoes reductive amination with aniline, followed by acylation. The BOC protecting group is then removed, and the piperidine nitrogen is alkylated with a substituted ethyl halide, such as 2-bromoethyl benzene, to yield the final product. dtic.mil

Table 1: Examples of N-Substituents on the Piperidine Ring and Their Reported Context

| N-Substituent | Resulting Compound Class/Context | Reference |

|---|---|---|

| Ethyl | N-Ethyl-N-(piperidin-4-yl)acetamide | vulcanchem.com |

| Phenethyl | Fentanyl analogs | dtic.mil |

| Propyl piperazine (B1678402) | CXCR4 antagonists | nih.gov |

Substitution Patterns on the Piperidine Ring Carbons

Modification of the carbon framework of the piperidine ring offers another avenue for structural diversification. Introducing substituents at various positions on the ring can create chiral centers, impose conformational constraints, and introduce new interaction points with biological targets.

For instance, the synthesis of 4-aryl-4-anilidopiperidines, a class of potent opioid analgesics, involves the introduction of an aryl group at the C-4 position of the piperidine ring. nih.gov This is typically achieved by reacting a 1-benzyl-4-piperidone-derived imine with an aryllithium reagent. nih.gov Isosteric replacement of the 4-phenyl group with various heteroaryl substituents has also been explored to modulate the pharmacological properties. nih.gov

Substitution at the C-3 position has also been investigated. The synthesis of 3-carbomethoxy fentanyl analogs has been accomplished, leading to compounds with altered potency compared to fentanyl. nih.gov The stereochemistry of these substituents is crucial, with cis and trans isomers often exhibiting different biological activities. nih.gov

Research into conformationally restricted analogs of fentanyl has led to the development of 'ring-closed' structures where the N-phenethyl group is cyclized back to the piperidine ring, forming indolinone or quinolinone systems. nih.gov

Table 2: Examples of Substitutions on the Piperidine Ring Carbons

| Position of Substitution | Substituent | Resulting Compound Class/Context | Reference |

|---|---|---|---|

| C-4 | Phenyl, Heteroaryl | 4-Aryl-4-anilidopiperidines | nih.govnih.gov |

| C-3 | Carbomethoxy | 3-Carbomethoxy fentanyl analogs | nih.gov |

Acetamide (B32628) Moiety Modifications

The acetamide group provides a key hydrogen bonding motif and its modification can fine-tune the electronic and steric properties of the molecule.

Alterations to the N-Acyl Group

Varying the acyl group of the acetamide moiety is a common strategy to explore structure-activity relationships. Replacing the acetyl group with other acyl groups can impact the compound's affinity and selectivity for its biological target.

In the realm of fentanyl analogs, the N-propionyl group is a hallmark of the parent compound, fentanyl. The synthesis of these analogs involves the acylation of the precursor amine with propionyl chloride. dtic.mil Other acyl groups, such as cyclobutanecarbonyl and cyclopropanecarbonyl, have also been incorporated, leading to compounds like cyclobutylfentanyl and cyclopropylfentanyl.

The synthesis of N-acyl derivatives of natural products like anabasine (B190304) and cytisine (B100878) has shown that the nature of the acyl group (e.g., adamantane, pyridine, 1,2-azole fragments) can significantly influence the biological activity profile, including antimicrobial and antiviral effects. mdpi.com

Table 3: Examples of N-Acyl Group Modifications

| N-Acyl Group | Resulting Compound Name/Class | Reference |

|---|---|---|

| Propionyl | Fentanyl | dtic.mil |

| Cyclobutanecarbonyl | Cyclobutylfentanyl | Not specified in snippets |

| Cyclopropylcarbonyl | Cyclopropylfentanyl | Not specified in snippets |

| Adamantane carbonyl | N-acyl anabasine/cytisine derivatives | mdpi.com |

Substitution on the Acetamide Carbon

Substitution on the alpha-carbon of the acetamide group introduces further structural diversity. These substitutions can alter the acidity of the N-H proton and introduce new functional groups for interaction. libretexts.orgbaylor.edu

A notable example is the synthesis of N-aryl-N-(4-piperidinyl)amides where a methoxy (B1213986) group is present on the acetyl moiety, as in 1-benzyl-4-(N-phenylmethoxyacetamido)piperidine. google.com The synthesis involves the use of methoxyacetyl chloride for the acylation step. google.com

The Hell-Volhard-Zelinskii reaction allows for the bromination of carboxylic acids at the alpha position, which can then be used to synthesize alpha-substituted acetamide derivatives. libretexts.org

Linker Modifications and Scaffold Extension Strategies

One approach involves inserting a spacer between the piperidine ring and the amide group. For example, in the development of NLRP3 inhibitors, a series of molecules were synthesized with a spacer between the amide group and the piperidine ring. mdpi.com

Scaffold hopping is another powerful strategy where the core structure is replaced by a bioisosteric equivalent to explore new chemical space while retaining key pharmacophoric features. researchgate.net For instance, the piperidine-4-carboxamide moiety has been identified as a new scaffold for designing secretory glutaminyl cyclase inhibitors. nih.gov

In the quest for new radiation countermeasures, a general synthetic approach involved a two-step procedure to link substituted aryl alcohols to a piperazine moiety via a propan-2-ol linker, demonstrating a significant extension of the core structure. nih.gov

Furthermore, fragment-based screening and structure-based design have been used to optimize lead compounds, where the N-(piperidin-4-yl)acetamide motif can serve as a starting fragment. This approach led to the identification of potent cyclin-dependent kinase inhibitors. nih.gov

Table of Compounds

| Compound Name | |

|---|---|

| N-(piperidin-4-yl)acetamide hydrochloride | |

| N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride | |

| N-BOC-4-piperidinone | |

| N-phenyl-N-(piperidin-4-yl)propionamide | |

| 2-bromoethyl benzene | |

| 1-benzyl-4-(N-phenylamino)piperidine | |

| 4-Aryl-4-anilidopiperidines | |

| 3-Carbomethoxy fentanyl | |

| 4-Acetyl-4-phenylpiperidine | |

| Fentanyl | |

| Cyclobutylfentanyl | |

| Cyclopropylfentanyl | |

| N-acyl anabasine | |

| N-acyl cytisine | |

| 1-benzyl-4-(N-phenylmethoxyacetamido)piperidine | |

| Methoxyacetyl chloride | |

| 1-(2-phenylethyl)-4-methoxymethyl-4-(N-phenylmethoxyacetamido)piperidine |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising hit compound is systematically modified to enhance its therapeutic profile. Two powerful strategies employed during this phase are scaffold hopping and bioisosteric replacement. niper.gov.in Scaffold hopping involves replacing the central core or "scaffold" of a molecule with a structurally different one while aiming to preserve or improve biological activity. nih.govuniroma1.it This approach is valuable for generating novel chemical entities with improved properties, such as enhanced potency, better selectivity, optimized pharmacokinetic profiles, or to navigate around existing patents. uniroma1.ituniroma1.it Bioisosteric replacement is a more focused strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to broadly similar biological effects. nih.gov The goal is to fine-tune the molecule's properties, including its size, shape, electronic distribution, and polarity, to overcome liabilities like poor metabolic stability or off-target toxicity. nih.gov

Scaffold Hopping Case Studies

Scaffold hopping can lead to the discovery of new chemical classes with significant advantages over the original lead compound. This is often achieved by identifying the key pharmacophoric elements and arranging them on a new molecular framework.

From Piperidinyl-Acetamides to Quinolinyl-Oxyacetamides for Antimycobacterial Activity: A notable example of scaffold hopping was the development of novel antitubercular agents. nih.gov Researchers started from the drug candidate telacebec, which features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, and "hopped" to a 2-(quinolin-4-yloxy)acetamide system. nih.gov This new scaffold retained a key structural motif—a piperidine ring linked to an acetamide function—but introduced a quinoline (B57606) core. nih.gov The resulting compounds demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.02 µM. nih.gov This strategic hop not only yielded highly potent compounds but also produced molecules with improved aqueous solubility compared to the original lead. nih.gov

| Original Scaffold Class | Hopped Scaffold Class | Target/Indication | Key Improvement | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | 2-(Quinolin-4-yloxy)acetamides | Antitubercular (Mycobacterium tuberculosis) | Potent activity against MDR strains (MIC ≤0.02 µM), improved solubility. | nih.gov |

| Piperidin-4-yl-amides | Piperidin-4-yl-ureas | MCH-R1 Antagonism (Obesity) | Reduced hERG potassium channel affinity while maintaining potency. | nih.govnih.gov |

Mitigating hERG Liability in MCH-R1 Antagonists: In the optimization of 2-piperidin-4-yl-acetamide derivatives as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a key challenge was high affinity for the hERG potassium channel, which is associated with cardiac risk. nih.gov To address this, a scaffold modification strategy was employed, transitioning from piperidin-4-yl-amides to piperidin-4-yl-ureas. nih.gov This subtle hop, replacing the acetamide linker with a urea (B33335) linker, successfully identified potent MCH-R1 antagonists with significantly minimized hERG inhibition, demonstrating how a minor change to the core scaffold can resolve a critical liability. nih.gov

Bioisosteric Replacements for the N-(piperidin-4-yl)acetamide Core

Bioisosterism can be applied to various parts of the N-(piperidin-4-yl)acetamide structure, most notably the piperidine ring, to modulate physicochemical and pharmacological properties.

Piperidine Ring Bioisosteres: The piperidine ring is a frequent target for bioisosteric replacement to improve metabolic stability, modulate basicity (pKa), and alter lipophilicity. researchgate.netthieme-connect.com Because the piperidine ring can be susceptible to enzymatic degradation, replacing it with more robust isosteres is a common tactic. mykhailiukchem.org

Spirocyclic Analogs: A prominent strategy involves replacing the piperidine ring with rigid, spirocyclic systems. Azaspiro[3.3]heptanes are well-regarded bioisosteres that can improve metabolic stability and, in many cases, lower lipophilicity despite the addition of a carbon atom, an effect attributed to changes in molecular shape and increased basicity. enamine.netnih.gov Specifically, 1-azaspiro[3.3]heptane has been validated as a next-generation piperidine isostere, showing similar basicity and solubility but improved metabolic stability over other analogs. researchgate.net

Alternative Heterocycles: Smaller ring systems like pyrrolidines and azetidines are frequently used as replacements for piperidine. nih.gov Other heterocycles such as piperazines and morpholines are also employed, particularly when aiming to enhance solubility or introduce an additional site for interaction or substitution. blumberginstitute.orgdundee.ac.uk

Bridged and Conformationally Restricted Analogs: To reduce molecular flexibility and lock the conformation into a more active or selective state, bridged systems have been explored. researchgate.net For instance, 4H-Dewar pyridines have been developed as conformationally programmable isosteres that can rigidly present substituents in either equatorial or axial orientations, mimicking the substitution patterns of piperidines. thieme-connect.com

| Bioisostere | Example Structure | Rationale for Replacement | Reference |

|---|---|---|---|

| 1-Azaspiro[3.3]heptane | ![1-Azaspiro[3.3]heptane structure](https://i.imgur.com/example1.png) | Improves metabolic stability; similar pKa and solubility to piperidine. | researchgate.net |

| 2-Azaspiro[3.3]heptane | ![2-Azaspiro[3.3]heptane structure](https://i.imgur.com/example2.png) | Reduces lipophilicity (logD), improves solubility, rigid scaffold. | enamine.netnih.gov |

| Pyrrolidine |  | Smaller ring size, alters vector positioning of substituents. | nih.gov |

| Piperazine |  | Increases polarity/solubility; provides an additional point for substitution. | blumberginstitute.orgenamine.net |

| 4H-Dewar Pyridine |  | Conformationally rigid; provides defined axial/equatorial exit vectors. | thieme-connect.com |

Preclinical Pharmacological Investigations and Molecular Interactions of N Piperidin 4 Yl Acetamide Hydrochloride Derivatives

Receptor Binding Affinity and Selectivity Profiling in In Vitro Systems

The initial phase of preclinical evaluation for novel compounds involves determining their binding affinity for specific biological targets. This is typically achieved through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. These assays provide crucial data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's potency at the target site.

Derivatives based on the 4-anilidopiperidine scaffold, which is closely related to N-(piperidin-4-yl)acetamide, have been synthesized and evaluated for their affinity towards opioid receptors. nih.gov A series of N-phenyl-N-(piperidin-4-yl)propionamide derivatives featuring a 5-substituted tetrahydronaphthalen-2-yl-methyl group were designed to explore their interaction with mu (μ) and delta (δ) opioid receptors. nih.govnih.gov

Initial modifications, such as adding amine, acetamide (B32628), and hydroxyl groups to the tetrahydronaphthalene moiety, resulted in compounds with moderate affinity for the μ-opioid receptor and poor affinity for the δ-opioid receptor. nih.gov Specifically, compounds with an acetamide substitution showed a binding affinity of 460 nM for the μ receptor. nih.gov Further structural refinements, including the replacement of the N-phenyl-N-(piperidin-4-ylmethyl)propionamide core with N-phenyl-N-(piperidin-4-yl)propionamide, led to a significant increase in μ-opioid receptor affinity and selectivity. nih.gov One of the lead compounds from this series demonstrated an excellent binding affinity of 2 nM for the μ-opioid receptor, showing a 5000-fold selectivity over the δ-opioid receptor. nih.gov

| Compound Derivative | Target Receptor | Binding Affinity (nM) | Selectivity |

|---|---|---|---|

| 5-Acetamide substituted tetrahydronaphthalene derivative | μ-opioid | 460 | Poor vs. δ-opioid |

| 5-Amino substituted N-phenyl-N-(piperidin-4-yl)propionamide derivative (Compound 10) | μ-opioid | 40 | 250-fold vs. δ-opioid |

| 5-Acetamide substituted N-phenyl-N-(piperidin-4-yl)propionamide derivative (Compound 12) | μ-opioid | 50 | Not specified |

| Lead ligand (Compound 20) | μ-opioid | 2 | 5000-fold vs. δ-opioid |

The piperidine (B6355638) scaffold is a key feature in ligands designed for dopamine (B1211576) receptors, particularly the D4 subtype, which is a target for certain antipsychotic medications. Research has focused on developing N-linked heterocyclic piperidine derivatives with high affinity and selectivity for the human dopamine D4 receptor. nih.gov One optimized compound showed a high affinity for the D4 receptor with a binding value of 5.2 nM and demonstrated over 300-fold selectivity against the D2 and D3 receptor subtypes. nih.gov

Another series of piperazine-based acetamide derivatives also showed high affinity and selectivity for the D4 receptor. A tritiated radioligand, [³H]A-369508, which has an acetamide structure, was developed to characterize D4 receptors. This agonist radioligand binds with high affinity to human D4 receptor variants (D4.2, D4.4, and D4.7) with Kd values of 1.7, 4, and 1.2 nM, respectively. nih.gov It displayed over 400-fold selectivity for the D4 receptor compared to the D2L receptor. nih.gov More recent studies on piperidine-based ligands as potential treatments for glioblastoma have also highlighted derivatives with high D4 receptor affinity. mdpi.com

| Compound Derivative | Target Receptor | Binding Affinity (nM) | Selectivity |

|---|---|---|---|

| Optimized N-linked heterocyclic piperidine derivative (Compound 13) | Dopamine D4 | 5.2 | >300-fold vs. D2/D3 |

| A-369508 (agonist radioligand) | Dopamine D4.2 | 1.7 (Kd) | >400-fold vs. D2L |

| A-369508 (agonist radioligand) | Dopamine D4.4 | 4.0 (Kd) | |

| A-369508 (agonist radioligand) | Dopamine D4.7 | 1.2 (Kd) |

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing pain and inflammation. mdpi.comescholarship.org This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com A series of 2-(piperidin-4-yl)acetamides based on a benzohomoadamantane structure were synthesized and evaluated as sEH inhibitors. Many of these amide derivatives showed excellent inhibitory potencies against the human sEH. mdpi.comescholarship.org

| Compound Derivative | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| Benzohomoadamantane-based amides | Human sEH | Excellent (specific values for individual compounds vary in the primary literature) |

The melanin-concentrating hormone receptor 1 (MCH-R1) is a target in the development of anti-obesity agents. Research efforts have led to the discovery and optimization of 2-piperidin-4-yl-acetamide derivatives as potent MCH-R1 antagonists. nih.gov While initial compounds showed outstanding efficacy, they also had a high affinity for the hERG potassium channel. nih.gov Subsequent structural investigations and optimizations were aimed at designing out this hERG inhibition while maintaining potent MCH-R1 antagonism. nih.govnih.gov This work led to the identification of piperidin-4-yl-urea compounds as potent MCH-R1 antagonists with reduced hERG liability. nih.gov

The 5-HT2A receptor is a key target for antipsychotic drugs. While not a direct acetamide, a structurally related carbamide derivative, ACP-103, has been identified as a potent 5-HT2A receptor inverse agonist. researchgate.net This compound, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl) carbamide, competitively antagonized the binding of [³H]ketanserin to human 5-HT2A receptors with high potency. researchgate.net The affinity was measured in both membrane preparations and whole cells, yielding pKi values of 9.3 and 9.70, respectively. researchgate.net This indicates a strong interaction with the receptor, characteristic of a high-potency compound.

| Compound | Target Receptor | Assay System | Binding Affinity (pKi) |

|---|---|---|---|

| ACP-103 | Human 5-HT2A | Membranes | 9.3 |

| ACP-103 | Human 5-HT2A | Whole Cells | 9.70 |

In Vitro Functional Assays and Mechanistic Studies

Beyond determining binding affinity, preclinical studies employ in vitro functional assays to characterize the biological activity of a compound. These assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor.

For the potent μ-opioid receptor ligands derived from the N-phenyl-N-(piperidin-4-yl)propionamide scaffold, functional activity was assessed using isolated tissue preparations. Specifically, the guinea pig ileum (GPI) assay was used to measure μ-opioid receptor-mediated agonism. The lead compound 20, which had a high binding affinity, showed functional selectivity in the GPI assay with an IC50 value of 55.20 ± 4.30 nM. nih.gov However, it exhibited weak or no agonist activity in the mouse vas deferens (MVD) assay, which is typically used to assess δ-opioid receptor activity. nih.gov

In the context of dopamine D4 receptor ligands, functional assays have been crucial in determining their agonist properties. For the selective D4 agonist A-369508, its activity was confirmed by its ability to inhibit forskolin-induced cyclic AMP (cAMP) production in Chinese hamster ovary cells transfected with the human D4.4 receptor. nih.gov The compound demonstrated an EC50 of 7.5 nM and an intrinsic activity of 0.71, confirming it as a potent agonist at the human D4 receptor. nih.gov For newer piperidine derivatives targeting the D4 receptor for glioblastoma, functional profiles were assessed using Bioluminescence Resonance Energy Transfer (BRET) assays to study G-protein and β-arrestin signaling pathways, confirming their antagonist profiles. mdpi.com

The 5-HT2A receptor ligand ACP-103 was characterized as a potent inverse agonist. researchgate.net This means that, in addition to blocking the effects of agonists, it also reduces the basal, constitutive activity of the receptor. This property was demonstrated in functional assays that measure receptor signaling. researchgate.net Such a mechanism is believed to contribute to the therapeutic profile of some atypical antipsychotics.

Agonist and Antagonist Efficacy Determination in Cellular Models

The functional activity of N-(piperidin-4-yl)acetamide derivatives is frequently assessed in cellular models, typically using cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells. nih.gov These cells are genetically engineered to express specific receptor targets, allowing researchers to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) of that receptor.

For instance, research into a series of N-(4-piperidinyl)-2-indolinones, which share the piperidinyl core, identified compounds that could act as either potent agonists or antagonists at the nociceptin (B549756) opioid peptide (NOP) receptor, depending on the substituent on the piperidine nitrogen. nih.gov This dual activity within the same chemical class highlights the sensitivity of the receptor to minor structural changes. nih.gov

Similarly, studies on 4-anilidopiperidine derivatives, which are structurally related to fentanyl and contain the N-(piperidin-4-yl)acetamide motif, have shown high binding affinity and selectivity for the μ-opioid receptor. nih.gov Functional assays, such as the guinea pig ileum (GPI) assay for μ-opioid activity and the mouse vas deferens (MVD) assay for δ-opioid activity, are used to quantify the agonist or antagonist effects of these compounds. nih.gov Some derivatives in this class demonstrate potent agonism at μ-receptors while showing weak or no activity at δ-receptors, indicating high functional selectivity. nih.gov

The table below summarizes representative findings from cellular assays on derivatives containing the piperidinyl-acetamide scaffold.

| Compound Class | Target Receptor | Cellular Model/Assay | Observed Activity | Reference |

| N-(4-piperidinyl)-2-indolinones | NOP (Nociceptin) | CHO Cells | Agonist & Antagonist | nih.gov |

| 4-Anilidopiperidine Derivatives | μ-Opioid | GPI Assay | Agonist | nih.gov |

| 4-Anilidopiperidine Derivatives | δ-Opioid | MVD Assay | Weak or No Agonist Activity | nih.gov |

| Diaryl Amino Piperidines | δ-Opioid | Radioligand Binding | Agonist | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple sources on related compound classes.

Cellular Pathway Modulation

The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events. Research into derivatives of N-(piperidin-4-yl)acetamide often investigates how these compounds modulate downstream cellular pathways. Activation of G protein-coupled receptors (GPCRs), such as opioid or cannabinoid receptors, can influence multiple signaling cascades, including the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

For example, agonist binding to the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a hallmark of canonical opioid receptor activation. Conversely, some compounds may exhibit "biased agonism," where they preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). This is a critical area of investigation as β-arrestin pathways are often linked to the development of tolerance and other adverse effects associated with traditional opioids.

Furthermore, studies on other pharmacologically active molecules have shown that receptor activation can modulate pathways like the Akt signaling pathway, which is involved in cell survival and proliferation. nih.gov For derivatives targeting receptors involved in apoptosis or cell growth, such as those being investigated for oncology applications, understanding their impact on pathways involving proteins like Akt, NF-κB, and caspases is crucial. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Identification of Pharmacophoric Elements Critical for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule required for biological activity. For many N-(piperidin-4-yl)acetamide derivatives targeting opioid receptors, the core pharmacophore is based on the fentanyl scaffold. nih.gov Key elements generally include:

A basic nitrogen atom: The piperidine nitrogen is a critical feature, typically protonated at physiological pH, which forms a key ionic interaction with an acidic residue (like aspartic acid) in the receptor binding pocket.

An aromatic ring: An N-phenyl group or a similar aromatic system attached to the piperidine ring is crucial for engaging in hydrophobic and π-π stacking interactions within the receptor.

The amide group: The acetamide or, more commonly in potent analogues, a propanamide group, provides essential hydrogen bonding contacts.

A phenethyl group (or similar): The N-phenethyl substituent on the piperidine ring occupies a hydrophobic pocket and is a major contributor to high-affinity binding in many fentanyl-related compounds. nih.gov

The piperidin-4-one core, a precursor to many of these structures, is itself considered a powerful pharmacophore due to its versatility in synthesizing compounds with a wide range of pharmacological activities. researchgate.net

Elucidation of Structural Determinants for Potency and Selectivity

SAR studies systematically modify a lead compound to determine how specific structural changes affect its potency (the concentration required to produce an effect) and selectivity (its ability to bind to the intended target over other receptors).

For 4-anilidopiperidine derivatives, research has shown that the nature of the N-substituent on the piperidine ring is a key determinant of activity. nih.gov For example, removing a methylene (B1212753) group that separates a tetrahydronaphthalene moiety from the piperidine ring was found to dramatically increase binding affinity for the μ-opioid receptor. nih.gov Specifically, compounds without the methylene spacer showed significantly higher affinity (e.g., 2-50 nM) compared to their counterparts containing the spacer (e.g., 190-580 nM). nih.gov

In another series of N-(4-piperidinyl)-2-indolinones targeting the NOP receptor, modifications to the piperidine N-substituent were able to convert a potent agonist into a potent antagonist, demonstrating that this position is a critical "switch" for functional activity. nih.gov Similarly, investigations into phenolic diaryl amino piperidines revealed that the phenol (B47542) group and the substituent on the piperidine nitrogen were crucial for delta-opioid receptor agonist activity and selectivity against mu and kappa receptors. nih.gov

The table below illustrates how modifications can influence potency.

| Base Scaffold | Modification | Target Receptor | Resulting Affinity (Ki) | Effect | Reference |

| N-phenyl-N-(piperidin-4-yl)propionamide | Addition of 5-hydroxy-tetrahydronaphthalen-2yl-methyl | μ-Opioid | 190 nM | Moderate Affinity | nih.gov |

| N-phenyl-N-(piperidin-4-yl)propionamide | Addition of 5-hydroxy-tetrahydronaphthalen-2-yl (no methyl linker) | μ-Opioid | 2 nM | High Affinity | nih.gov |

| Diaryl amino piperidine | N-Methyl substitution | δ-Opioid | High | Potent Agonist | nih.gov |

| Diaryl amino piperidine | N-H (unsubstituted) | δ-Opioid | Low | Inactive | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple sources on related compound classes.

Preclinical in vivo Efficacy Models of Derived Compounds

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system.

Animal Models for Pain Modulation (General)

Because many N-(piperidin-4-yl)acetamide derivatives are developed as analgesics, various animal models of pain are employed to evaluate their effects. nih.govelsevierpure.com These models are designed to mimic different types of clinical pain.

Acute Nociceptive Pain Models: These models assess the response to brief, intense stimuli. Common examples include the hot-plate test , where the latency for an animal to show a pain response (e.g., licking a paw) on a heated surface is measured, and the tail-flick test , which measures the time to move the tail away from a radiant heat source. nih.gov These tests are useful for evaluating centrally-acting analgesics like opioids. nih.gov

Inflammatory Pain Models: These models involve inducing localized inflammation to study pain hypersensitivity. An injection of substances like formalin, carrageenan, or complete Freund's adjuvant (CFA) into a paw or joint causes swelling, guarding behavior, and a lowered pain threshold (allodynia and hyperalgesia). nih.gov These models are sensitive to NSAIDs and opioids. nih.gov

Neuropathic Pain Models: These are designed to replicate the chronic pain that results from nerve damage. Surgical models like chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) produce long-lasting symptoms such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia. elsevierpure.com These models are crucial for testing compounds intended to treat conditions like diabetic neuropathy or post-herpetic neuralgia. elsevierpure.com

Visceral Pain Models: To model pain originating from internal organs, irritants like acetic acid or cyclophosphamide (B585) can be injected into the peritoneal cavity, inducing a characteristic writhing response. The reduction in the number of writhes is a measure of analgesic efficacy. acs.org

The choice of model depends on the specific type of pain the derivative is intended to treat, allowing researchers to build a comprehensive profile of its potential analgesic activity.

Models for Anti-Inflammatory Effects

The evaluation of the anti-inflammatory potential of N-(piperidin-4-yl)acetamide hydrochloride derivatives involves various established preclinical models. A primary in vivo model utilized is the carrageenan-induced paw edema test in rodents, typically rats. This model assesses the ability of a compound to reduce acute inflammation. Following the injection of carrageenan, an inflammatory agent, into the paw, the resulting edema is measured over time. The reduction in paw volume in treated groups compared to control groups indicates anti-inflammatory activity.

In addition to whole-animal models, in vitro assays are employed to elucidate the mechanism of action. Certain acetamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-II isoform, which is a key mediator of the inflammatory response. archivepp.com The inhibitory concentration (IC50) values against COX-II provide a quantitative measure of a compound's potency. These studies help determine if the anti-inflammatory effects are mediated through the inhibition of prostaglandin (B15479496) synthesis, a pathway targeted by many non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comnih.gov

| Preclinical Model | Description | Endpoint Measured | Relevance |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Induction of acute local inflammation in a rodent paw by injecting carrageenan. | Reduction in paw swelling (edema volume) over several hours. | Standard in vivo screening for acute anti-inflammatory activity. |

| COX-II Enzyme Inhibition Assay | In vitro assay to measure the direct inhibition of the cyclooxygenase-II enzyme. | IC50 value (concentration required to inhibit 50% of enzyme activity). | Elucidates a specific mechanism of action related to prostaglandin synthesis. archivepp.com |

Neuroprotective Efficacy Assessment in Disease Models

The assessment of neuroprotective efficacy for derivatives of this compound is conducted using models that replicate the cellular and molecular damage seen in neurodegenerative diseases. nih.gov These agents are evaluated for their ability to protect neurons from various insults, potentially through anti-apoptotic, antioxidant, or anti-inflammatory mechanisms. nih.gov

A common in vitro model for Parkinson's disease research involves the use of dopaminergic cell lines, such as MN9D cells. nih.gov These cells are exposed to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons and mimics aspects of Parkinson's pathology. The neuroprotective effect of a test compound is quantified by measuring cell viability, often using an MTT assay. Significant protection from MPP+ toxicity conferred by a compound suggests potential therapeutic value. nih.gov For instance, studies on structurally related compounds have demonstrated dose-dependent protection of MN9D cells from MPP+ induced toxicity. nih.gov The goal of these assessments is to identify compounds that can mitigate neuronal loss and dysfunction. nih.gov

| Disease Model | System | Neurotoxin/Insult | Endpoint Measured | Therapeutic Relevance |

|---|---|---|---|---|

| Parkinson's Disease Model | Dopaminergic MN9D cell line | MPP+ (1-methyl-4-phenylpyridinium) | Cell viability (e.g., via MTT assay) | Identifies compounds that protect dopaminergic neurons from cell death. nih.gov |

| General Oxidative Stress | Neuronal cell cultures | Hydrogen Peroxide (H₂O₂) or Rotenone | Levels of reactive oxygen species (ROS), mitochondrial function | Assesses antioxidant properties and ability to protect against oxidative damage common in many neurodegenerative disorders. |

Anti-Tubercular Activity in Mycobacterial Strains

Derivatives based on the piperidine scaffold have been investigated for their potential as novel anti-tubercular agents. Research into piperidinol analogues, which are structurally related to N-(piperidin-4-yl)acetamide derivatives, has demonstrated potent activity against pathogenic mycobacterial strains. nih.govnih.gov

These compounds have been tested for their antimycobacterial efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. nih.gov The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Studies on a series of piperidinol analogues revealed potent antimycobacterial activity, with MIC values against M. tuberculosis H37Rv ranging from 2.3 µM to 16.9 µM. nih.govnih.gov The mechanism of action for these piperidinols is proposed to be the inhibition of arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of mycobacteria. nih.govnih.gov This represents a different mode of action from currently used anti-tubercular drugs. nih.gov

| Compound Class | Mycobacterial Strain | Activity Measurement | Reported Values | Proposed Mechanism of Action |

|---|---|---|---|---|

| Piperidinol Analogues | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 2.3 - 16.9 µM nih.govnih.gov | Inhibition of Arylamine N-acetyltransferase (NAT) nih.govnih.gov |

| Piperidinol Analogues | Mycobacterium bovis BCG | Minimum Inhibitory Concentration (MIC) | Data reported in broader studies nih.gov | Inhibition of NAT nih.gov |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Lead Optimization

In vitro ADME profiling is a critical component of the lead optimization process in drug discovery. nih.gov These assays provide essential data on a compound's pharmacokinetic properties, helping to identify potential liabilities such as poor metabolic stability or high plasma protein binding, which can hinder the development of a successful drug candidate.

Microsomal Stability and Metabolic Pathway Elucidation (e.g., O-demethylation, N-dealkylation, hydroxylation)

Microsomal stability assays are a standard method for evaluating the metabolic susceptibility of a compound. tandfonline.com These experiments involve incubating the test compound with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. nih.gov The rate at which the parent compound disappears over time is measured, typically using LC-MS/MS. This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). dundee.ac.uk Compounds with high clearance in microsomes are likely to be rapidly metabolized in vivo, leading to a short duration of action. For piperidine-based structures, improvements in metabolic stability are a key goal of lead optimization. nih.gov

Elucidating the metabolic pathways is equally important. By analyzing the metabolites formed during the incubation, researchers can identify the specific sites on the molecule that are prone to metabolism ("metabolic soft spots"). tandfonline.com For piperidine-containing compounds, common metabolic pathways include:

N-dealkylation: The removal of an alkyl group attached to the piperidine nitrogen.

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the piperidine ring itself or on an attached alkyl or aryl group.

N-oxidation: The formation of an N-oxide at the piperidine nitrogen. nih.gov

Identifying these pathways allows medicinal chemists to make structural modifications to block or slow down metabolism, thereby improving the compound's pharmacokinetic profile.

| Parameter | Description | Typical Units | Significance in Lead Optimization |

|---|---|---|---|

| In Vitro Half-life (t½) | Time required for 50% of the compound to be metabolized by liver microsomes. | minutes (min) | Indicates the speed of metabolism; a longer half-life is often desirable. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | µL/min/mg protein | Used to predict in vivo hepatic clearance; lower values suggest slower metabolism. dundee.ac.uk |

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins within the blood plasma. nih.gov The extent of this binding significantly influences a drug's distribution, metabolism, and excretion, as it is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target. The primary binding proteins in plasma are albumin, which typically binds acidic and neutral drugs, and α-1 acid glycoprotein (B1211001) (AAG), which has a higher affinity for basic drugs. nih.govmdpi.com